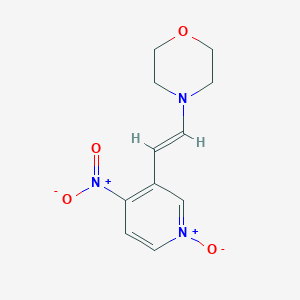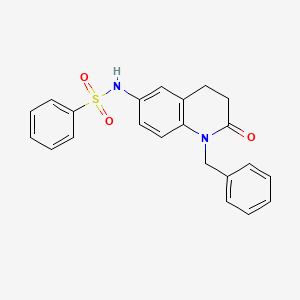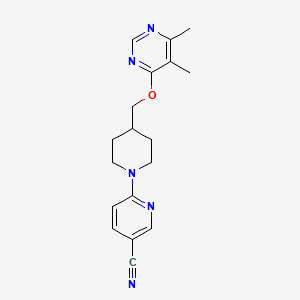
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. It might also include information about the functional groups present in the molecule .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms involved .Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Studies have explored the molecular interactions of compounds with specific receptors, providing insights into the antagonist activities of compounds with specific structural features, such as those found in cannabinoids (Shim et al., 2002). These findings highlight the importance of conformational analysis and the development of pharmacophore models, which could be relevant for understanding the scientific applications of the specified compound.
Structural Conformations
The research on compounds similar in structure to "1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one" often focuses on their conformational properties. For example, studies on certain piperidine and pyrrolidine derivatives have described their twisted chair and envelope conformations, which are stabilized by intermolecular hydrogen bonds (Sundar et al., 2011). Such structural insights are crucial for understanding the chemical behavior and potential applications of similar compounds in scientific research.
Synthesis and Characterization
The synthesis and characterization of biologically active scaffolds, including those containing pyrrolo and pyridine groups, are of significant interest (Sroor, 2019). These studies provide valuable methodologies for the synthesis of complex compounds, which can be applied to generate derivatives of the specified chemical for further research applications.
Bioactivity and Drug Development
Research on the bioactivity of compounds with structural similarities, such as activity against specific receptors or in the development of antipsychotic agents, offers insights into the potential scientific applications of "1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one" (Rowley et al., 1997). These findings can guide research into novel therapeutic agents or diagnostic tools based on similar compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-19(2,25-16-7-5-14(20)6-8-16)18(24)21-12-9-15(10-13-21)22-11-3-4-17(22)23/h5-8,15H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXWMJVPVNFANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)N2CCCC2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

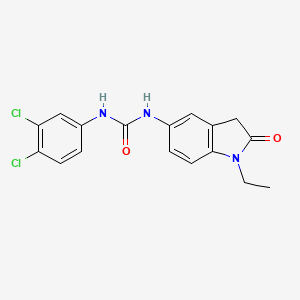
![N-[(6-chloropyridin-3-yl)sulfonyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2768898.png)

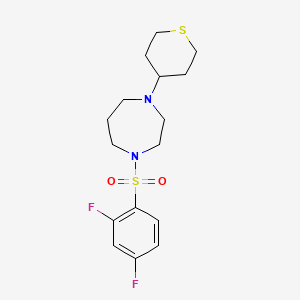
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile](/img/structure/B2768905.png)
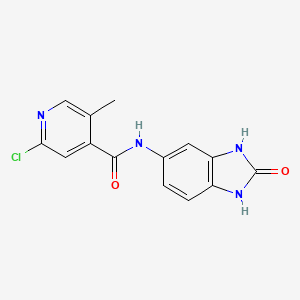
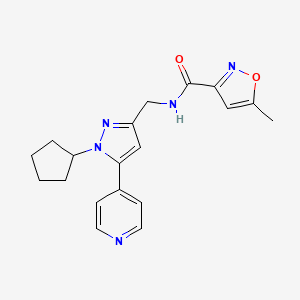
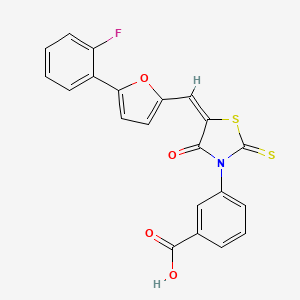
![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)
